Enacyloxin iia - 126518-41-0

Enacyloxin iia

Catalog Number: EVT-1207124
CAS Number: 126518-41-0
Molecular Formula: C33H45Cl2NO11
Molecular Weight: 702.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enacyloxin IIa is produced by the bacterium Frateuria sp. W-315, a member of the actinobacteria phylum. It belongs to a class of compounds known as polyenic antibiotics, which are characterized by their multiple conjugated double bonds. Enacyloxin IIa is particularly significant for its dual mechanism of action targeting both the ribosomal elongation factor Tu and the ribosome itself, making it a unique agent in the fight against bacterial infections .

Synthesis Analysis

The synthesis of enacyloxin IIa involves a complex biosynthetic pathway encoded by a hybrid modular polyketide synthase gene cluster. This pathway includes both cis-acting and trans-acting polyketide synthase components, which are responsible for assembling the polyketide chain. The production of enacyloxin IIa can be influenced by various environmental factors and genetic mutations within the producing strain .

Key steps in the synthesis include:

  • Polyketide Chain Assembly: The initial assembly involves loading modules and chain-extension modules that facilitate the formation of the compound's backbone.
  • Tailoring Reactions: Post-polyketide modifications introduce functional groups such as chloro and hydroxyl groups, which are critical for the antibiotic's activity .
Molecular Structure Analysis

Enacyloxin IIa has a complex molecular structure characterized by several functional groups and stereocenters. The compound's molecular formula is C23H30Cl2N2O5C_{23}H_{30}Cl_2N_2O_5, and it features a unique arrangement of carbon atoms that contributes to its biological activity.

The structural analysis reveals:

  • Stereochemistry: The presence of multiple stereogenic centers results in specific three-dimensional arrangements that are crucial for its interaction with target molecules.
  • Functional Groups: The incorporation of chlorines and hydroxyls enhances its solubility and reactivity, impacting its mechanism of action against bacterial cells .
Chemical Reactions Analysis

Enacyloxin IIa participates in several key chemical reactions relevant to its function as an antibiotic:

  • Inhibition of Protein Synthesis: It interferes with the binding of aminoacyl-tRNA to the ribosomal A-site, thereby disrupting protein biosynthesis.
  • Interaction with Elongation Factor Tu: Enacyloxin IIa stabilizes the EF-Tu-GTP complex but alters its orientation, preventing proper amino acid incorporation into growing polypeptide chains .

These reactions highlight the compound's role as an inhibitor of protein synthesis, making it effective against various bacterial strains.

Mechanism of Action

The mechanism of action for enacyloxin IIa is primarily focused on two targets:

  1. Elongation Factor Tu: Enacyloxin IIa inhibits the release of GDP from EF-Tu when bound to the ribosome, effectively blocking protein synthesis.
  2. Ribosomal Interaction: It also directly affects ribosomal function by modifying how aminoacyl-tRNA interacts with the ribosome, leading to reduced efficiency in peptide bond formation .

This dual specificity is what distinguishes enacyloxin IIa from other antibiotics.

Physical and Chemical Properties Analysis

Enacyloxin IIa exhibits several notable physical and chemical properties:

These properties contribute to its practical applications in laboratory settings.

Applications

Enacyloxin IIa has several significant scientific applications:

  • Antibiotic Research: Its unique mechanism makes it a valuable subject for studying antibiotic resistance mechanisms in bacteria.
  • Biochemical Studies: Researchers utilize enacyloxin IIa to explore protein synthesis pathways and interactions between ribosomes and elongation factors.
  • Potential Therapeutic Uses: Given its effectiveness against various bacterial strains, enacyloxin IIa holds promise for development into new therapeutic agents against resistant bacterial infections .
Chemical Characterization & Structural Biology of Enacyloxin IIa

Unique Polyenic Architecture: Non-Lactonic Cyclohexanecarboxylic Acid Core

Enacyloxin IIa (C~33~H~45~Cl~2~NO~11~, MW 702.62 g/mol) features a structurally novel 3,4-dihydroxycyclohexanecarboxylic acid core that distinguishes it from classical lactonic polyketides. Unlike macrolide antibiotics with macrocyclic lactone rings, this core maintains an open-chain conformation, enabling unique intermolecular interactions with biological targets [2] [10]. The core structure positions functional groups in three-dimensional space to facilitate high-affinity binding to elongation factor Tu (EF-Tu), with the carboxylic acid moiety participating in critical hydrogen-bonding networks [4] [5].

The cyclohexane ring adopts a chair conformation with equatorial orientations of both hydroxyl groups at C3 and C4, minimizing steric strain while optimizing hydrogen-bonding potential. This configuration enhances molecular stability in aqueous environments and influences the compound's overall amphipathic character. X-ray crystallography of EF-Tu-bound enacyloxin IIa confirms that the cyclohexane carboxylate forms salt bridges with Arg 300 and His 67 residues in EF-Tu's domain interface, explaining its nanomolar inhibition potency [4].

Table 1: Core Structural Features of Enacyloxin IIa

Structural ElementChemical CharacteristicsBiological Significance
Cyclohexane coreNon-lactonic, 1,3-diol configurationEnables open-chain interaction with EF-Tu
Carboxylic acid groupIonizable at physiological pHForms salt bridges with basic EF-Tu residues
Polyene tetherConjugated hexaene systemMembrane permeability enhancement
Stereochemistry3R,4R-dihydroxy configurationDictates spatial orientation for target binding

Chlorinated Polyhydroxy Acyl Side Chain: Stereochemical Configuration & Functional Implications

Attached to the C3 hydroxyl of the cyclohexane core via ester linkage, enacyloxin IIa's chlorinated polyhydroxy acyl chain (C~22~H~33~Cl~2~O~8~) exhibits exceptional chemical complexity. This 26-atom side chain contains:

  • Two chlorine atoms positioned at C2' and C5' forming vinyl chloride moieties within the polyene system
  • Three chiral hydroxyl groups at C3', C7', and C9' with S stereochemistry confirmed by NMR and X-ray diffraction [2] [10]
  • An amide-terminated polyene system featuring conjugated hexaene units (C8'-C13') that adopts planar zig-zag conformation [5]

The chlorination pattern significantly impacts bioactivity: removal of chlorine atoms reduces antibacterial potency by >100-fold against Moraxella catarrhalis (MIC shift from 0.06 μg/mL to >6 μg/mL) [3]. Molecular dynamics simulations reveal that the C5' chlorine participates in halogen bonding with EF-Tu's Gly 317 backbone carbonyl, anchoring the side chain in the hydrophobic cleft between domains 1 and 3 [4]. The polyene system's conjugated double bonds enable extended π-electron delocalization, facilitating insertion into hydrophobic protein pockets while the terminal amide group forms a bifurcated hydrogen bond with His 319 on EF-Tu [4].

Table 2: Functional Groups in the Acyl Side Chain

PositionFunctional GroupRole in Biological Activity
C1'Ester linkageConnects to cyclohexane core
C2'ChloroalkeneHydrophobic pocket insertion
C3'Chiral OH (S-config)Hydrogen bonding with Glu 378
C5'ChloroalkeneHalogen bonding with Gly 317
C7',C9'Chiral OH (S-config)Solvation and target affinity
C12'Terminal amideH-bonding with His 319

Comparative Structural Analysis with Kirromycin-Like Elfamycins

Despite lacking structural homology to kirromycin, enacyloxin IIa shares a mechanistic convergence in EF-Tu inhibition by trapping EF-Tu•GDP on the ribosome after GTP hydrolysis. Crystallographic superposition of EF-Tu-bound complexes reveals that both antibiotics bind at the domain 1/3 interface (resolution: 2.3 Å for enacyloxin vs. 2.1 Å for kirromycin), inducing similar allosteric disruptions that prevent EF-Tu dissociation [1] [4]. Key structural differences include:

  • Binding footprint: Kirromycin occupies 892 ų versus 743 ų for enacyloxin IIa, explaining kirromycin's higher binding affinity (K~d~ = 0.2 nM vs. 0.7 nM for enacyloxin) [1] [4]
  • Hydrophobic interactions: Kirromycin's extended aliphatic tail penetrates deeper into the hydrophobic pocket between switch I and II regions, while enacyloxin's chlorinated polyene system shows shallower insertion but greater polar interactions [4]
  • Conformational effects: Both antibiotics disorder EF-Tu's effector region (residues 40-60), but enacyloxin causes less distortion of the GTP-binding P-loop (residues 18-23) [1] [8]

Functional divergence emerges in ribosomal interactions: enacyloxin IIa uniquely distorts the ribosomal A-site to inhibit amino acid incorporation into polypeptides, representing a dual-targeting mechanism not observed with kirromycin. This dual action arises from enacyloxin's polyhydroxy side chain contacting 23S rRNA nucleotides (A2660, A2661) when EF-Tu is trapped on the ribosome, explaining its enhanced efficacy against Gram-negative bacteria expressing modified EF-Tu [1] [5].

Table 3: Comparative Analysis of EF-Tu Targeting Antibiotics

ParameterEnacyloxin IIaKirromycinPulvomycin
Chemical ClassChlorinated polyketideComplex macrolactoneLinear polyene
Binding SiteDomain 1/3 interfaceDomain 1/3 interfaceDomain 1/2 cleft
EF-Tu Affinity (K~d~)0.7 nM0.2 nM5.8 nM
MIC vs. M. catarrhalis0.06 μg/mL0.03 μg/mL0.5 μg/mL
Ribosomal EffectA-site distortion + EF-Tu trappingEF-Tu trapping onlyTernary complex inhibition
Key Protein ContactsHis319, Gly317, Glu378Val216, Asp218, Arg59Asn209, Lys208

The stereochemical complexity of enacyloxin IIa's acyl chain provides greater target specificity than kirromycin, evidenced by its lack of cross-resistance with EF-Tu mutants carrying Gly222Asp substitutions that confer kirromycin resistance [5]. This structural distinction highlights enacyloxin's potential as a lead compound for overcoming emerging elfamycin resistance.

Properties

CAS Number

126518-41-0

Product Name

Enacyloxin iia

IUPAC Name

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

Molecular Formula

C33H45Cl2NO11

Molecular Weight

702.6 g/mol

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30?,31?/m1/s1

InChI Key

IWBADCVFZDCUTN-RYDLOJRTSA-N

SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Synonyms

enacyloxin IIa
ENX IIa

Canonical SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Isomeric SMILES

CC/C=C/[C@H]([C@H]([C@@H](CC(=O)C(C([C@H](C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N

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